Pipecuriurn Brmnide

Description

Historical Trajectories and Chemical Evolution of Neuromuscular Blocking Agents (NMBAs)

The journey of neuromuscular blocking agents (NMBAs) from poisonous plant extracts to sophisticated synthetic molecules is a compelling narrative in the history of medicine and pharmacology. The story begins with "curare," a plant-derived arrow poison used for centuries by the indigenous peoples of South America for hunting. nih.govmdpi.com European explorers in the 16th century brought back tales of this "flying death," but it wasn't until the 19th century that its mechanism of action began to be unraveled. nih.gov The French physiologist Claude Bernard's experiments in the mid-1800s were pivotal, demonstrating that curare acts at the neuromuscular junction to induce muscle paralysis. nih.govresearchgate.net

The era of modern NMBAs in clinical practice began in 1942 when Harold Griffith and Enid Johnson administered a purified extract of curare to a patient undergoing surgery, marking a significant milestone in anesthesia. nih.govmdpi.com This event spurred the development of synthetic NMBAs. The evolution of these agents can be broadly categorized into three periods: the curare era (before 1942), the era of chemical modification of natural compounds like succinylcholine (B1214915) (1942-1980), and the modern era of synthetic agents from the 1980s onwards, which includes the development of aminosteroids and benzylisoquinoliniums. medigraphic.com

Early synthetic NMBAs included gallamine (B1195388), the first to be used clinically, and succinylcholine, a depolarizing agent still in use today. nih.govekb.eg The quest for an "ideal" neuromuscular blocker—one with a rapid onset, predictable duration of action, and minimal side effects—drove further research. This led to the synthesis of two major classes of non-depolarizing NMBAs: the benzylisoquinoliniums and the aminosteroids. medigraphic.com

Classification of Pipecuronium (B1199686) Bromide within Aminosteroid (B1218566) NMBAs

Pipecuronium bromide belongs to the aminosteroid class of non-depolarizing neuromuscular blocking agents. wikipedia.orgjapsonline.com These agents are characterized by a rigid steroidal nucleus, which serves as a scaffold for attaching two quaternary ammonium (B1175870) groups. japsonline.com This structural feature is crucial for their interaction with the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. The aminosteroid family includes several clinically important drugs, each with distinct pharmacological profiles.

The development of the aminosteroid class began with the synthesis of malouetine, a steroidal alkaloid that exhibited neuromuscular blocking properties. ecronicon.net This led to the development of pancuronium (B99182) in 1964, the first aminosteroidal NMBA to be introduced into clinical practice. ekb.egecronicon.net Subsequent research aimed at refining the properties of pancuronium resulted in the synthesis of vecuronium (B1682833) in 1979 and later, pipecuronium and rocuronium (B1662866). ekb.egmhmedical.com

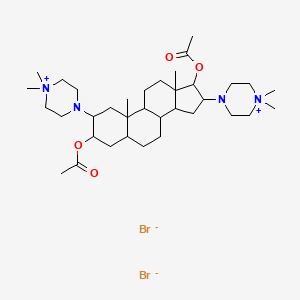

Pipecuronium bromide is a bisquaternary aminosteroid, meaning it has two quaternary ammonium groups. wikipedia.org Its chemical structure is similar to pancuronium, but with key differences that influence its pharmacological effects. Specifically, it is a 2β, 16β-dipiperidino-5α-androstane-3α, 17β-diol diacetate dimethobromide. drugs.com

A comparative look at the chemical structures within the aminosteroid class reveals the subtle modifications that lead to significant differences in their clinical performance.

| Compound | Year Introduced | Key Structural Features |

|---|---|---|

| Pancuronium | 1968 | Bisquaternary aminosteroid. nih.gov |

| Vecuronium | 1982 | Monoquaternary analogue of pancuronium. nih.gov |

| Pipecuronium Bromide | 1982 | Bisquaternary aminosteroid, analogue of pancuronium. japsonline.comnih.gov |

| Rocuronium | 1994 | Monoquaternary aminosteroid. nih.gov |

Overview of Pipecuronium Bromide's Academic Research Significance and Contribution to Pharmacology

Pipecuronium bromide has been a subject of significant academic research, contributing to a deeper understanding of structure-activity relationships among neuromuscular blocking agents. nih.govoup.com As a potent, long-acting, non-depolarizing NMBA, its pharmacological profile has been extensively studied and compared with other agents in its class, particularly pancuronium. japsonline.com

One of the key areas of research has been its cardiovascular stability. Unlike pancuronium, which can cause an increase in heart rate due to its vagolytic effects, pipecuronium bromide is known for its minimal cardiovascular side effects. who.int This property made it a valuable research tool and a potential clinical alternative in patients where hemodynamic stability is crucial. researchgate.net Studies have shown that pipecuronium does not produce a significant change in heart rate or blood pressure, in contrast to the tachycardia often observed with pancuronium. who.int

Research has also focused on its potency and mechanism of action. Pipecuronium is recognized as the most potent of the aminosteroid NMBAs. wikipedia.org It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing acetylcholine from binding and causing muscle contraction. patsnap.com Furthermore, it has been shown to be an antagonist of M2 and M3 muscarinic receptors. wikipedia.org

Studies investigating its use in specific clinical scenarios, such as in patients with intracranial pressure, have further elucidated its safety profile. Research has indicated that pipecuronium bromide does not significantly alter intracranial pressure or cerebral perfusion pressure. nih.gov While its long duration of action led to its discontinuation in some regions due to concerns about residual neuromuscular blockade, its unique pharmacological characteristics have secured its place in the academic literature as an important compound in the evolution of neuromuscular blocking agents. ncats.io

| Research Area | Key Findings for Pipecuronium Bromide | Reference |

|---|---|---|

| Cardiovascular Effects | Minimal to no significant effect on heart rate and blood pressure, unlike pancuronium. | who.int |

| Potency | The most potent neuromuscular blocking agent of the aminosteroid class. | wikipedia.org |

| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors; also an antagonist of M2 and M3 muscarinic receptors. | wikipedia.orgpatsnap.com |

| Neurological Effects | Does not significantly affect intracranial pressure or cerebral perfusion pressure. | nih.gov |

Properties

IUPAC Name |

[17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBOBJCRVVBJF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H62Br2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics

Mechanism of Action at the Neuromuscular Junction (NMJ)

Pipecuronium (B1199686) bromide exerts its muscle relaxant effects by interfering with the process of neuromuscular transmission. patsnap.compatsnap.com This intricate signaling cascade, which translates a nerve impulse into muscle contraction, is effectively interrupted by the compound's targeted actions at the neuromuscular junction.

Competitive Antagonism of Postsynaptic Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The principal mechanism of action of pipecuronium bromide is the competitive antagonism of postsynaptic nicotinic acetylcholine receptors (nAChRs). patsnap.compatsnap.comontosight.ai Structurally, pipecuronium bromide shares similarities with acetylcholine (ACh), the endogenous neurotransmitter responsible for initiating muscle contraction. patsnap.com This structural resemblance allows pipecuronium bromide to bind to the same recognition sites on the muscle-type nAChRs located on the motor endplate. patsnap.compatsnap.com

However, unlike ACh, the binding of pipecuronium bromide does not trigger the opening of the ion channel associated with the receptor. patsnap.com By occupying these receptor sites, it competitively prevents ACh from binding and eliciting its depolarizing effect on the postsynaptic membrane. patsnap.compatsnap.com This inhibition of receptor activation blocks the influx of ions that would normally lead to muscle cell depolarization and subsequent contraction, resulting in muscle relaxation. patsnap.com

Presynaptic Effects: Inhibition of Acetylcholine Release

In addition to its postsynaptic effects, pipecuronium bromide can also exhibit presynaptic actions, although this is considered a secondary component of its mechanism. nih.gov The compound has been shown to have the ability to bind to presynaptic nicotinic receptors on the motor nerve terminal. ncats.ionih.gov This interaction can lead to an inhibition of acetylcholine release from the nerve ending. nih.gov However, some studies suggest that pipecuronium has a low affinity for these presynaptic receptors, and this effect may be more pronounced at higher concentrations. physiology.org Another study in guinea pig right atrium preparations found that pipecuronium did not affect the release of acetylcholine, in contrast to other neuromuscular blocking agents like pancuronium (B99182). nih.gov

Modulation of Ion Channel Gating and Postsynaptic Membrane Electrophysiology

The binding of pipecuronium bromide to postsynaptic nAChRs directly impacts the gating of these ligand-gated ion channels. wikipedia.org In the resting state, the ion channel is closed. The binding of acetylcholine normally induces a conformational change that opens the channel, allowing for the influx of cations and depolarization of the muscle fiber membrane. patsnap.com Pipecuronium bromide, by acting as a competitive antagonist, stabilizes the receptor in its closed, non-conducting state, thereby preventing this ion flow and the subsequent generation of an end-plate potential. patsnap.compatsnap.com This effectively uncouples the nerve signal from muscle fiber contraction, leading to flaccid paralysis.

Receptor Binding Kinetics and Selectivity Profiling

The clinical efficacy and side-effect profile of pipecuronium bromide are intrinsically linked to its binding affinity and selectivity for various receptor subtypes.

Quantitative Characterization of Affinity for Muscle-Type nAChRs (e.g., Kd values)

Pipecuronium bromide is a potent antagonist of muscle-type nAChRs. medchemexpress.com Its high affinity for these receptors is a key determinant of its neuromuscular blocking potency. Quantitative studies have been conducted to characterize this interaction.

Interactive Data Table: Pipecuronium Bromide Affinity for nAChR

| Parameter | Value | Source |

| Kd | 3.06 µM | medchemexpress.com |

This table displays the dissociation constant (Kd) of Pipecuronium bromide for the nicotinic acetylcholine receptor (nAChR).

Interaction with Muscarinic Acetylcholine Receptor Subtypes (M2, M3)

Pipecuronium bromide also interacts with muscarinic acetylcholine receptors, which can influence its cardiovascular side-effect profile. wikipedia.orgnih.gov Specifically, its effects on M2 and M3 subtypes have been investigated.

Studies in guinea pigs have shown that pipecuronium bromide acts as an antagonist at M2 receptors but not M3 receptors. nih.gov Blockade of M2 receptors can potentiate vagally induced bronchoconstriction, though this effect with pipecuronium was observed at concentrations higher than those typically used in clinical practice. nih.gov In contrast, another study using competitive radioligand binding assays found that pipecuronium had affinity for both M2 and M3 receptors, although its potency was lower than that of pancuronium. drugbank.com

Interactive Data Table: Pipecuronium Bromide Interaction with Muscarinic Receptors

| Receptor Subtype | Action | Species/Assay | Source |

| M2 | Antagonist | Guinea pig | nih.gov |

| M3 | No antagonist activity | Guinea pig | nih.gov |

| M2 | Antagonist | Radioligand binding assay | drugbank.com |

| M3 | Antagonist | Radioligand binding assay | drugbank.com |

This table summarizes the observed interactions of Pipecuronium bromide with M2 and M3 muscarinic acetylcholine receptor subtypes.

Comparative Receptor Binding Profiles with Other Neuromuscular Blockers

Pipecuronium bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. patsnap.commedchemexpress.com Its high potency is a distinguishing feature when compared to other aminosteroid (B1218566) neuromuscular blockers.

Structurally, pipecuronium is a bisquaternary aminosteroid, which contributes to its high affinity for the nAChR. scielo.broup.com This high affinity translates to a lower effective dose required to achieve neuromuscular blockade. Studies comparing the potency of various steroidal blockers have consistently shown pipecuronium to be more potent than pancuronium, and significantly more potent than rocuronium (B1662866). scielo.brnih.gov For instance, one study determined the dose required to produce 50% depression of twitch height (ED50) for pipecuronium to be 27.1 µg/kg, compared to 32.4 µg/kg for pancuronium, 23.7 µg/kg for vecuronium (B1682833), and 144.8 µg/kg for rocuronium, establishing a relative potency of approximately 5.4:1 against rocuronium. nih.gov Another study reported a dissociation constant (Kd) for pipecuronium of 3.06 μM at the nAChR. medchemexpress.com

While the primary target is the nicotinic receptor at the neuromuscular junction, neuromuscular blockers can also exhibit affinity for other receptors, such as muscarinic receptors, which can lead to cardiovascular side effects. Pipecuronium was specifically designed to minimize these effects. scielo.br Its affinity for cardiac muscarinic receptors (M2) is notably lower than that of pancuronium, resulting in reduced vagolytic activity and greater cardiovascular stability. scielo.brnih.gov One study established the relative order of potency for the M2 muscarinic receptor as pancuronium > gallamine (B1195388) > rocuronium > atracurium (B1203153) > pipecuronium. researchgate.net

Table 1: Comparative Potency of Aminosteroid Neuromuscular Blockers in Humans

This table shows the effective doses (ED50 and ED95) for 50% and 95% twitch height depression, respectively, demonstrating the relative potency of pipecuronium compared to other agents. Data is from a study in patients under propofol-fentanyl-nitrous oxide-oxygen anaesthesia. nih.gov

| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (vs. Rocuronium) |

| Pipecuronium | 27.1 | 48.7 | 5.4 |

| Vecuronium | 23.7 | 39.9 | 6.0 |

| Pancuronium | 32.4 | 58.1 | 4.5 |

| Rocuronium | 144.8 | 322.1 | 1.0 |

In Vitro and Ex Vivo Electrophysiological Investigations

Patch-Clamp Studies on Receptor Function

The patch-clamp technique is a powerful electrophysiological tool for studying the interaction of drugs with single ion channels, such as the nicotinic acetylcholine receptor. conicet.gov.ar This method allows for precise measurement of ion currents and provides insights into receptor affinity, channel kinetics, and the nature of the blockade.

While detailed patch-clamp studies specifically characterizing the kinetics of pipecuronium on the nAChR are not as extensively published as for some other agents, the available research confirms its antagonistic action. Electrophysiological recordings of ion currents have demonstrated the effectiveness of pipecuronium bromide in modulating n-choline receptors. fz.kiev.ua For context, similar patch-clamp electrophysiology studies on BOSC23 cells expressing mouse muscle-type nAChRs have determined the IC50 value for the related compound pancuronium to be 14.8 nM. caymanchem.comcaymanchem.com Such studies quantify the concentration of the antagonist required to inhibit 50% of the acetylcholine-induced response, providing a direct measure of the drug's potency at the receptor level. The competitive nature of pipecuronium's binding means it occupies the acetylcholine binding sites on the receptor's alpha subunits, preventing the ion channel from opening and thereby inhibiting muscle cell depolarization. patsnap.com

Isolated Nerve-Muscle Preparation Analysis (e.g., Rat Diaphragm)

Ex vivo models, particularly the isolated phrenic nerve-hemidiaphragm preparation of the rat, are standard systems for preclinical evaluation of neuromuscular blocking agents. d-nb.infokoreamed.org In this preparation, the phrenic nerve is electrically stimulated, and the resulting contractile force (twitch tension) of the diaphragm muscle is measured. The addition of a neuromuscular blocker like pipecuronium to the organ bath causes a concentration-dependent reduction in this twitch tension.

This model has been used to characterize the potency of pipecuronium and to study its interactions with other substances. For example, research has shown that carboxymethylated γ-cyclodextrin can efficiently and completely reverse the neuromuscular block induced by pipecuronium in a rat diaphragm experiment. medchemexpress.com Other studies have utilized this preparation to investigate how substances like calcium channel blockers or magnesium can potentiate the neuromuscular blocking effects of pipecuronium. koreamed.org The results from these isolated nerve-muscle preparations provide crucial data on the drug's efficacy and pharmacodynamic properties before clinical application.

Dose-Response Relationship Characterization in Experimental Systems

Characterizing the dose-response or concentration-response relationship is fundamental to understanding a drug's potency. In experimental systems, this involves determining the concentration of a drug required to produce a certain level of effect, typically a 50% or 95% inhibition of the muscle twitch response (EC50 or EC95).

In an ex vivo rat phrenic nerve-hemidiaphragm preparation, the half-effective concentration (EC50) for pipecuronium was determined to be 1.38 µM. d-nb.info This value indicates high potency, as it was significantly lower than the EC50 values for rocuronium (7.50 µM) and vecuronium (3.69 µM) measured in the same experimental setup. d-nb.info

In in vivo animal models, such as the rat sciatic nerve-gastrocnemius preparation, the dose required to produce 50% blockade of the basal contractile twitch response (ID50) for pipecuronium was calculated to be 26.89 µg/kg. bioline.org.brbioline.org.br These preclinical data correlate well with findings in human studies, where the estimated ED95 for pipecuronium ranges from approximately 45 to 49 µg/kg depending on the anesthetic used. nih.gov

Table 2: Dose-Response and Concentration-Response Data for Pipecuronium in Experimental Systems

This table summarizes key potency metrics for pipecuronium derived from various experimental models.

| Experimental System | Parameter | Value (95% Confidence Interval) | Source |

| Ex Vivo Rat Phrenic Nerve-Hemidiaphragm | EC50 | 1.38 µM (1.33–1.42 µM) | d-nb.info |

| In Vivo Rat Sciatic Nerve-Gastrocnemius | ID50 | 26.89 µg/kg | bioline.org.br |

| Ex Vivo Rat Phrenic Nerve-Hemidiaphragm | EC90 | Not explicitly stated, but higher than EC50 | d-nb.info |

Pharmacokinetic Profile in Pre Clinical and Translational Models

Distribution Characteristics and Compartmental Modeling

The distribution of pipecuronium (B1199686) bromide can be described using pharmacokinetic models that differentiate between a central compartment (representing plasma and well-perfused organs) and peripheral compartments.

The volume of the central compartment (V1) for pipecuronium bromide has been determined in animal studies. In a study involving beagle dogs, the V1 was not significantly different between animals with normal renal function and those with ligated renal pedicles. nih.gov Another study in beagles reported a volume of distribution in the central compartment of 1.45 ± 0.35 L/kg for the related compound rocuronium (B1662866) bromide. frontiersin.org

The volume of distribution at steady state (Vdss) provides an indication of the extent of a drug's distribution throughout the body. In cats with normal renal function, the Vd of pipecuronium was found to be 362.3 ± 74.9 ml/kg. nih.gov In cats where renal function was absent, this value was significantly lower at 123.7 ± 14.6 ml/kg, suggesting a key role for the kidneys in the drug's distribution and elimination. nih.gov

| Animal Model | Parameter | Value | Renal Function | Source |

|---|---|---|---|---|

| Cats | Vd | 362.3 ± 74.9 ml/kg | Normal | nih.gov |

| Cats | Vd | 123.7 ± 14.6 ml/kg | Absent | nih.gov |

The binding of a drug to plasma proteins can significantly influence its distribution and availability to exert its pharmacological effect. For the related aminosteroid (B1218566) neuromuscular blocker pancuronium (B99182), it exhibits strong binding to gamma globulin and moderate binding to albumin, with approximately 13% of the drug remaining unbound in the plasma. hres.ca Another similar compound, rocuronium, is approximately 30% bound to human plasma proteins. pfizermedicalinformation.com

Volume of Distribution at Steady State (Vdss)

Biotransformation and Metabolic Pathways

The metabolism of pipecuronium bromide is a critical factor in its duration of action and elimination from the body.

Studies in animal models suggest that pipecuronium bromide undergoes minimal metabolism. ncats.io In beagle dogs, the total recovery of the unchanged parent form of pipecuronium was approximately 85% of the administered dose in intact animals, indicating that biotransformation plays an insignificant role in the disposition of the drug. nih.gov Similarly, a study in cats found no evidence of metabolites. nih.gov While the liver is involved in the excretion of pipecuronium, with about 4.5% of the dose recovered in the bile of normal dogs, it does not appear to play a significant role in its metabolism. nih.govnih.gov For the related compound pancuronium, hepatic deacetylation does occur, leading to metabolites such as 3-desacetylpancuronium. nih.gov

Hepatic Metabolism and Metabolite Identification

Elimination and Excretion Mechanisms

The elimination and excretion of pipecuronium bromide are primarily governed by renal and hepatic pathways, with the kidney playing the predominant role. The compound is largely cleared from the body as the unchanged parent drug.

Research across various models indicates that renal excretion is the main route for the elimination of pipecuronium bromide. In humans, approximately 40% of the administered dose is excreted unchanged in the urine within 24 hours. clinicalpub.com An additional portion of the drug is eliminated as the 3-desacetyl pipecuronium metabolite, which accounted for 1% to 4.4% of the dose in one study. nih.gov Another metabolite, 3-hydroxypipecuronium, has also been identified, with studies showing that it can account for about 15% of the excreted drug in urine over 24 hours. clinicalpub.com

Pre-clinical studies in animal models further support the significance of renal clearance. In dogs with normal renal function, approximately 77% of the administered dose was recovered as the parent compound in the urine within 8 hours. nih.gov Similarly, in cats with intact kidney function, 53% of the dose was found in the urine over an 8-hour period. nih.gov These findings underscore the kidney's primary role in clearing pipecuronium from the system. The elimination half-life in humans has been reported to be between 44 and 137 minutes, which can be prolonged in patients with impaired kidney function. nih.gov

| Parameter | Human | Dog (Normal Renal Function) | Cat (Normal Renal Function) |

| Unchanged Drug in Urine | ~40% (24h) clinicalpub.com | ~77% (8h) nih.gov | 53% (8h) nih.gov |

| Metabolites in Urine | 3-desacetyl pipecuronium (1-4.4%) nih.gov, 3-hydroxypipecuronium (~15%) clinicalpub.com | Not specified | Not specified |

| Elimination Half-life | 44-137 min nih.gov | 44.8 ± 2.6 min nih.gov | 77.7 ± 9.7 min nih.gov |

While renal excretion is the primary pathway, biliary excretion also contributes to the elimination of pipecuronium bromide, albeit to a lesser extent in subjects with normal renal function. In humans, studies have shown that approximately 2% of the administered dose is excreted into the bile within 24 hours. nih.gov

Animal models provide further insight into the role of the liver and bile in excretion. In dogs with intact renal function, biliary excretion accounted for about 4.5% of the dose over 8 hours. nih.gov In cats, this figure was higher, with 12% of the dose recovered in the bile over the same period. nih.gov Notably, in pre-clinical models where renal function is absent (e.g., in nephrectomized cats or dogs with ligated renal pedicles), the hepato-biliary elimination increases significantly to compensate for the lack of renal clearance. clinicalpub.comnih.gov For instance, in dogs with ligated renal pedicles, biliary excretion of unchanged pipecuronium increased to 16%. nih.gov This compensatory mechanism highlights the importance of the hepatic pathway when renal function is compromised.

| Species | Condition | Biliary Excretion (% of Dose) | Timeframe | Reference |

| Human | Normal | ~2% | 24h | nih.gov |

| Dog | Normal Renal Function | 4.5% | 8h | nih.gov |

| Dog | Ligated Renal Pedicles | 16% | 8h | nih.gov |

| Cat | Normal Renal Function | 12% | 8h | nih.gov |

| Cat | Nephrectomized | Increased hepato-biliary elimination | Not specified | nih.gov |

Renal Excretion of Parent Compound and Metabolites

Comparative Pharmacokinetic Analysis with Related Neuromuscular Blocking Agents

Pipecuronium bromide is an aminosteroidal neuromuscular blocking agent and shares structural similarities with other compounds in its class, such as pancuronium, vecuronium (B1682833), and rocuronium. Pharmacokinetic comparisons reveal distinct profiles that influence their clinical characteristics.

Pipecuronium vs. Pancuronium: Pipecuronium is often compared to its analogue, pancuronium. oup.com Studies have shown that pipecuronium has a larger steady-state volume of distribution and a greater plasma clearance than pancuronium. oup.com For instance, one comparative study reported a plasma clearance for pipecuronium of 2.4 ml/kg/min, whereas pancuronium's clearance was 1.5 ml/kg/min. oup.com Despite these differences, their elimination half-lives are often found to be similar. oup.com Both drugs are primarily eliminated via the kidneys. nih.gov In terms of potency, research indicates that pipecuronium is about 20% more potent than pancuronium. nih.gov

Pipecuronium vs. Vecuronium and Rocuronium: Vecuronium and rocuronium are other aminosteroid agents with different pharmacokinetic profiles. Vecuronium generally has a shorter duration of action than pipecuronium, which is partly due to a faster plasma clearance rate. nih.gov Rocuronium also has an intermediate duration of action and a pharmacokinetic profile that is somewhat similar to vecuronium. nih.gov The clearance of rocuronium is primarily hepatic, with a smaller contribution from renal elimination compared to pipecuronium. nih.govriajournal.com This difference in primary elimination pathways is a key distinguishing feature among these agents.

| Compound | Primary Elimination Route | Plasma Clearance | Elimination Half-Life | Key Comparative Notes |

| Pipecuronium Bromide | Renal nih.gov | 2.4 ml/kg/min oup.com | ~120 min nih.gov | Larger volume of distribution and higher clearance than pancuronium. oup.com |

| Pancuronium Bromide | Renal | 1.5 ml/kg/min oup.com | 89-161 min hres.ca | Less potent than pipecuronium. nih.gov |

| Vecuronium Bromide | Hepatic/Renal wikipedia.org | 4 ml/min/kg nih.gov | 51-80 min wikipedia.org | Shorter duration of action than pancuronium. drugs.compfizer.com |

| Rocuronium Bromide | Primarily Hepatic riajournal.comdroracle.ai | 0.27 L/h/kg nih.gov | ~83 min nih.gov | Intermediate duration of action. nih.gov |

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of the Bisquaternary Aminosteroid (B1218566) Scaffold

Pipecuronium (B1199686) bromide is classified as a bisquaternary aminosteroid non-depolarizing neuromuscular blocker. scielo.brrjstonline.com This classification defines its core chemical structure, which is fundamental to its mechanism of action. The scaffold consists of a rigid and bulky steroid nucleus, specifically an androstane (B1237026) skeleton, which provides the appropriate size and conformational stability for receptor interaction. rjstonline.comwikipedia.orgecronicon.net

A defining feature of this scaffold is the presence of two quaternary ammonium (B1175870) groups, hence the term "bisquaternary". rjstonline.com These positively charged groups are crucial for binding to the anionic subsites of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. wikipedia.orgnih.gov In pipecuronium, these quaternary groups are located on the piperazine (B1678402) rings attached to the steroid nucleus. scielo.brrjstonline.com The presence of two such groups was historically considered a prerequisite for high potency in non-depolarizing neuromuscular blocking agents, a principle that guided the development of pancuronium (B99182) and subsequently, pipecuronium. oup.com The four methyl-groups on the quaternary nitrogen atoms contribute to making pipecuronium less lipophilic than many other aminosteroids. wikipedia.org

The synthesis of pipecuronium bromide starts with a steroidal nucleus, 5α-androst-2-en-17-one, which is then subjected to a series of chemical modifications to introduce the piperazine moieties and the essential quaternary ammonium groups. This rigid steroidal framework, combined with the two cationic heads, allows the molecule to act as a competitive antagonist to acetylcholine, physically blocking the ion channel and preventing muscle depolarization. wikipedia.org

Impact of Steroidal Nucleus Modifications on Pharmacological Potency and Specificity

The transition from pancuronium to pipecuronium involved specific and targeted modifications to the steroidal structure, aimed at improving potency and cardiovascular specificity. scielo.brecronicon.net The primary alteration was the substitution of the piperidinic rings found in pancuronium with piperazinic rings at positions 2 and 16 of the androstane nucleus. scielo.br

This seemingly subtle change had a significant impact on the drug's pharmacological properties. The modification resulted in an approximate 20% to 30% increase in neuromuscular blocking potency compared to pancuronium. scielo.br More critically, this structural change was designed to enhance specificity by maintaining the desired neuromuscular blocking effect while minimizing undesirable effects on cardiac muscarinic receptors. rjstonline.com

The result of this rational design was a marked reduction in vagolytic activity, approximately tenfold lower than that of pancuronium, leading to a significantly improved cardiovascular stability profile. scielo.br The acetylcholine-like moiety on the A-ring of pancuronium is associated with its muscarinic blocking effect, which leads to tachycardia. wikipedia.org The modifications in pipecuronium's structure reduce its affinity for these cardiac receptors, thus mitigating such side effects. scielo.br

Role of Quaternary Ammonium Group Position and Interonium Distance in Receptor Recognition

The spatial arrangement of the two quaternary ammonium groups is a critical determinant of potency and receptor recognition for bisquaternary neuromuscular blocking agents. The distance between these two positively charged nitrogen centers, known as the interonium distance, must be optimal to span the distance between the two anionic binding sites on the alpha subunits of the nicotinic acetylcholine receptor.

For aminosteroid agents, this optimal distance is considered to be around 1.1 nm (or 11 Å). ecronicon.net X-ray crystallography studies of pancuronium revealed an interonium distance of approximately 1.108 Å, correlating with its high potency. Pipecuronium was designed to adhere to this principle, with its structure yielding an interonium distance of 2.1 nm. wikipedia.org The potency of aminosteroid compounds like pancuronium, vecuronium (B1682833) (1.9 nm), and pipecuronium follows the same order as their length, suggesting an optimal length for these agents is between 2.0 and 2.1 nm. wikipedia.org

The positioning of the quaternary groups at the 2- and 16- positions of the androstane skeleton ensures this optimal spacing. rjstonline.com This precise geometry allows the molecule to effectively bind as a bis-quaternary agent, bridging the receptor sites and acting as a competitive antagonist. wikipedia.org It has been noted that bisquaternary agents with shorter interonium distances are associated with an increased risk of ganglionic blockade. oup.com The longer interonium distance in pipecuronium is associated with greater potency and a lower chance of such effects. website-files.com

Development of Novel Analogs and Structure-Potency Correlations

Pipecuronium itself is an analog of pancuronium, developed through deliberate structural modification to enhance its pharmacological profile. japsonline.com The key structure-activity relationship (SAR) demonstrated by its development is that modifying the heterocyclic rings attached to the steroid nucleus can significantly alter both potency and cardiovascular side effects. scielo.br The substitution of piperidino groups with piperazino groups led to a more potent and cardiostable compound. scielo.br

General SAR principles for aminosteroids highlight several key features:

Bisquaternary Structure: For many years, a bisquaternary structure was considered essential for high potency, as monoquaternary analogs often showed lower activity. oup.comjapsonline.com While the development of the potent monoquaternary agent vecuronium later modified this view, the bisquaternary nature of pipecuronium is central to its high potency. ecronicon.netoup.com

Interonium Distance: As discussed, a specific distance between the two cationic heads is crucial for effective receptor binding. wikipedia.orgecronicon.net

Steroidal Rigidity: The rigid steroid nucleus acts as a stable scaffold, holding the quaternary ammonium groups in a fixed, optimal orientation for receptor interaction. wikipedia.org

Onium Head Structure: The nature of the groups on the quaternary nitrogen atoms influences activity. Pipecuronium possesses highly hydrophilic and unhindered dimethyl onium heads, which is thought to contribute to its exceptional potency. oup.com

The relationship between the structure of aminosteroid compounds and their pharmacological properties is further illustrated in the table below.

| Compound | Quaternary Structure | Key Structural Features | Relative Potency | Primary Advantage Over Predecessor |

|---|---|---|---|---|

| Pancuronium | Bisquaternary | Piperidino rings at C2 and C16; Acetyl esters at C3 and C17. rjstonline.comecronicon.net | High | First steroidal NMBA with improved cardiovascular stability over d-tubocurarine. nih.gov |

| Vecuronium | Monoquaternary | Demethylated at the C2 nitrogen of pancuronium. ecronicon.net | High | Shorter duration of action and devoid of the vagolytic effects seen with pancuronium. ecronicon.netwikipedia.org |

| Pipecuronium | Bisquaternary | Piperazino rings at C2 and C16 instead of piperidino rings. scielo.br | Very High (1.2-1.3x Pancuronium) scielo.br | Increased potency and significantly reduced vagolytic effects compared to pancuronium. scielo.br |

| Rocuronium (B1662866) | Monoquaternary | Allyl group on C2 nitrogen and hydroxyl group at C3. mdpi.com | Lower | Much more rapid onset of action compared to other aminosteroids. mdpi.com |

Synthetic Methodologies and Chemical Precursors for Research

Overview of Historical and Contemporary Synthesis Routes

The synthesis of pipecuronium (B1199686) bromide, a bisquaternary ammonio steroid, represents a significant advancement in the lineage of steroidal neuromuscular blocking agents, evolving from its predecessor, pancuronium (B99182) bromide. ecronicon.net Developed in Hungary, the key structural difference in pipecuronium lies in the substitutions at the 2 and 16 positions of the androstane (B1237026) nucleus, which distinguish it from pancuronium. ecronicon.netjapsonline.com

Historically and in contemporary practice, the synthesis of pipecuronium bromide typically begins with a steroid nucleus. One common starting material is epiandrosterone. google.com A widely referenced synthetic pathway involves several key transformations:

The initial steroid, such as 5α-androst-2-en-17-one, serves as a foundational intermediate.

This precursor is converted into a key intermediate, 2α,3α,16α,17α-diepoxy-17β-acetoxy-5α-androstane. google.comgoogle.com

The crucial step involves the ring-opening of this diepoxy intermediate. This is achieved through a condensation reaction with N-methylpiperazine. google.comgoogle.com To improve yield and product quality, this step can be performed in a pressure reactor (stress kettle), which avoids the need for a reflux condition. google.comgoogle.com

The resulting compound, 2β,16β-bis(4-methyl-piperazinyl)-5α-androstane-3α,17β-diol, is then subjected to diacetylation. jcchems.com

The final step is quaternization with methyl bromide to form the bisquaternary ammonium (B1175870) structure of pipecuronium bromide, which is 3α,17β-diacetoxy-2β,16β-bis(4,4-dimethyl-1-piperazinyl)-5α-androstane dibromide. nih.gov

The structure of the final compound and its intermediates are typically elucidated and confirmed using spectrometric methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). nih.gov

| Reaction Stage | Description |

| Starting Material | The synthesis typically starts with a steroidal nucleus, such as 5α-androst-2-en-17-one or one derived from epiandrosterone. google.com |

| Epoxidation | Creation of a diepoxy intermediate, a critical precursor for introducing the piperazine (B1678402) groups. google.comgoogle.com |

| Ring-Opening & Condensation | The diepoxy compound reacts with N-methylpiperazine to introduce the piperazinyl moieties at the 2β and 16β positions. google.comgoogle.com |

| Acetylation | The hydroxyl groups at the 3α and 17β positions are acetylated. jcchems.com |

| Quaternization | The tertiary amines of the piperazine rings are reacted with methyl bromide to form the final bisquaternary ammonium salt. nih.gov |

Strategies for the Synthesis of Pipecuronium Bromide Analogs

The development of pipecuronium itself was a result of analog synthesis, aiming to improve upon the properties of pancuronium. ecronicon.netjapsonline.com Research into analogs has continued, exploring how structural modifications affect neuromuscular blocking activity. These strategies primarily involve altering the substituents on the androstane steroid nucleus.

A series of bisquaternary ammonio steroids with an androstane skeleton have been prepared to investigate structure-activity relationships. nih.gov Modifications often focus on:

Substituents at the A and D rings : The piperazino groups at the 2β and 16β positions are key determinants of activity. Synthesizing analogs with different amino groups in these positions is a primary strategy.

Interonium Distance : The distance between the two quaternary nitrogen atoms is critical for activity. Analogs have been synthesized that alter this distance to study its effect on neuromuscular blockade. researchgate.net

Quaternizing Groups : While pipecuronium is a bis-dimethyl substituted compound, analogs can be created using different alkylating agents for the quaternization step.

The synthesis of these analogs generally follows the same fundamental pathway as for pipecuronium, substituting different amines during the condensation step with the diepoxy intermediate or modifying the final structure through subsequent reactions. researchgate.net The goal of this research is to create molecules with potentially more desirable pharmacological profiles. nih.gov

Chemical Characterization of Synthetic Intermediates and Impurities for Reference Standards

The control and characterization of impurities and intermediates are critical for ensuring the quality and consistency of the final active pharmaceutical ingredient. jcchems.comresearchgate.net The synthesis of pipecuronium bromide involves numerous steps where by-products and impurities can form. nih.govresearchgate.net

A systematic approach is used for the analytical investigation of the intermediates throughout the synthesis process. nih.gov Various chromatographic and spectroscopic methods are employed for impurity profiling and the characterization of intermediates. nih.govnih.gov

Common Impurities and Intermediates:

Starting Material Impurities : Impurities present in the initial steroid starting materials can be carried through the synthesis. jcchems.com

Regioisomers : During the synthesis of key intermediates like 5α-androst-2-en-17-one, contaminating regioisomers can be formed. These are often characterized and quantified using ¹H NMR spectroscopy. nih.gov

Incomplete Reactions : The diacetylation of the 3α,17β-hydroxy derivative can be incomplete, leading to the formation of the 17β-monoacetyl derivative as an impurity. jcchems.com

Degradation Products : The final compound can have minor contaminations that require structural elucidation. nih.gov A known example is Pipecuronium Bromide Impurity 1, which is the dihydroxy analog of the final product. cleanchemlab.com

Analytical Characterization Techniques: A range of analytical methods are utilized to identify and quantify these chemical entities, establishing reference standards for quality control.

| Analytical Method | Application in Pipecuronium Synthesis |

| Capillary Gas Chromatography (GC) | Used for impurity profiling of early to mid-stage intermediates (e.g., intermediates I, II, IV, and V). nih.gov |

| Thin-Layer Chromatography (TLC) | Employed for the characterization of later-stage intermediates (e.g., III, VI, VII, and VIII). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Plays a major role in the structure elucidation of intermediates and the final product. ¹H NMR is used for the quantitative assessment of impurities, such as regioisomers. nih.gov |

| Potentiometric Titration | Used for the quantitative determination of certain late-stage intermediates (e.g., VII and VIII) using hydrochloric acid as a titrant. nih.gov |

| Mass Spectrometry (MS) | Confirms the molecular structure, such as the bisquaternary nature of the final compound. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC with UV detection is used to detect byproducts like deacetylated impurities. |

This rigorous analytical characterization ensures that each batch of pipecuronium bromide meets stringent purity requirements.

Advanced Analytical Methodologies for Research and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of pipecuronium (B1199686) bromide and its related compounds. Its versatility allows for the separation, quantification, and profiling of impurities, which is essential for ensuring the quality and stability of pharmaceutical preparations.

The separation of pipecuronium bromide, a bis-quaternary ammonium (B1175870) steroid, from potential impurities and degradation products requires carefully optimized chromatographic conditions. Due to the compound's polar and ionic nature, several HPLC modes have been successfully employed.

Normal-phase ion-pair chromatography has proven effective. One established method utilizes a silica-based stationary phase. researchgate.netnih.gov The mobile phase in this system consists of a mixture of acetonitrile (B52724) and water (e.g., a 96:4 ratio) containing an ion-pairing agent like sodium perchlorate (B79767) at a concentration of 0.1 mol/dm³. researchgate.netnih.gov This approach enables the separation of potential impurities, including hydrolytic and oxidative degradation products, with detection typically performed using ultraviolet (UV) spectrophotometry at 210 nm. researchgate.netresearchgate.net

Another HPLC method involves a silica (B1680970) stationary phase with a mobile phase composed of a 43:43:14 mixture of methanol, acetonitrile, and concentrated aqueous ammonia (B1221849), which also contains 0.1 mole/l each of ammonium chloride and ammonium carbonate. researchgate.netnih.gov

For enhanced sensitivity and selectivity, particularly in impurity profiling, HPLC coupled with coulometric electrode array detection has been developed. This method can simultaneously analyze pipecuronium bromide and its impurities by applying increasing potentials, for instance, from +300 to +900 mV, across a porous graphite (B72142) electrode. researchgate.netcolab.wsnih.gov

Table 1: HPLC Chromatographic Parameters for Pipecuronium Bromide Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica | researchgate.netnih.govnih.gov |

| Mobile Phase | Acetonitrile and water (96:4) containing 0.1 mol/dm³ sodium perchlorate. | researchgate.netnih.gov |

| Methanol, acetonitrile, and concentrated aqueous ammonia (43:43:14) containing 0.1 mole/l each of ammonium chloride and ammonium carbonate. | nih.gov | |

| Detection | UV detection at 210 nm. | researchgate.netresearchgate.net |

| Coulometric electrode array detection at potentials from +300 to +900 mV. | researchgate.netcolab.wsnih.gov |

Determining the limits of detection (LOD) and quantitation (LOQ) is a critical aspect of method validation, establishing the sensitivity of an analytical procedure. For the analysis of pipecuronium bromide, these limits vary depending on the detection method employed.

An HPLC method utilizing a sensitive coulometric electrode array detector has been shown to provide low detection and quantitation limits suitable for impurity profiling. Research has established an LOD of 8 ng/mL and an LOQ of 25 ng/mL for pipecuronium bromide using this technique. researchgate.netcolab.wsnih.gov Such sensitivity allows for the detection of impurities down to the 0.01% level in the drug substance. researchgate.net

Table 2: Detection and Quantitation Limits for Pipecuronium Bromide by HPLC-Coulometric Detection

| Parameter | Value | Source(s) |

|---|---|---|

| Limit of Detection (LOD) | 8 ng/mL | researchgate.netcolab.wsnih.gov |

| Limit of Quantitation (LOQ) | 25 ng/mL | researchgate.netcolab.wsnih.gov |

While specific validation studies for pipecuronium bromide in biological matrices are not extensively detailed in the searched literature, methods for closely related aminosteroidal neuromuscular blockers like pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866) have been thoroughly validated and are instructive. These methods typically involve HPLC coupled with mass spectrometry (LC-MS/MS) for the necessary selectivity and sensitivity in complex matrices like plasma and urine. nih.govoup.comnih.gov

For instance, a validated LC-MS/MS method for determining rocuronium in human blood involved protein precipitation followed by chromatographic separation on a phenyl-hexyl column. oup.com The assay demonstrated linearity over a concentration range of 4–500 ng/mL, with recoveries between 96.0% and 109.1%. oup.com The intra-day and inter-day precision was found to be less than 10.5%. oup.com Similarly, an assay for pancuronium and vecuronium in plasma or urine using a moving belt introduction system with mass spectrometric detection showed good linearity and was capable of analysis below the 5 ng/mL level. nih.gov These examples highlight the analytical standards and performance characteristics that would be expected for a validated method for pipecuronium bromide in biological fluids.

Assessment of Detection and Quantitation Limits for Research Purposes

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of pipecuronium bromide. The mass spectral behavior of pipecuronium bromide has been studied under various ionization conditions. nih.gov

Under Electron Ionization Mass Spectrometry (EI-MS) conditions, the analysis is preceded by the in situ dealkylation of the bis-quaternary salt upon evaporation, leading to the formation of alkyl bromide and the corresponding amine bases. nih.gov This technique, when combined with the quantification of the decomposition products, can provide structural information about the base molecule, including the number and position of the quaternary centers. nih.gov

Fast Atom Bombardment (FAB) mass spectra offer more direct structural information. FAB-MS analysis of pipecuronium bromide shows the primary intact dications (C²⁺) as well as singly charged cluster ions. It also reveals fragment ions that are characteristic of the partial structures at the quaternary centers, confirming the molecule's identity. nih.gov More modern techniques like Electrospray Ionization (ESI) coupled with MS are also used, often showing the bisquaternary structure as a doubly charged ion.

Other Chromatographic and Spectroscopic Techniques in Research

Beyond HPLC and MS, other analytical methods have been described for the investigation of pipecuronium bromide. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC systems have been developed for the separation and subsequent densitometric quantification of impurities and degradation products of pipecuronium bromide. nih.gov

Spectrophotometry: Two spectrophotometric methods are available. One method determines the ester groups within the molecule via the iron(III)-hydroxamate reaction. Another uses ion-pair extraction with reagents like picric acid or bromothymol blue for the quantification of the quaternary ammonium steroid. nih.gov

Titrimetry: For the assay of the bulk drug material, titration with acetous perchloric acid can be used. A microtitration method involving potentiometric titration with 0.1 M silver nitrate (B79036) has also been described for determining the amount of pipecuronium bromide in individual lyophilized ampoules. nih.gov

Comparative Pharmacological Studies in Experimental Systems

Potency Comparisons (e.g., ED50, ED95) in Animal Models

The potency of a neuromuscular blocking agent (NMBA) is a critical determinant of its pharmacological profile. This is typically quantified by the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the muscle twitch response. In various experimental animal models, pipecuronium (B1199686) bromide has consistently demonstrated high potency, often exceeding that of other aminosteroid (B1218566) NMBAs.

In an ex vivo study using a rat phrenic nerve-hemidiaphragm preparation, the potency of pipecuronium was compared to that of vecuronium (B1682833) and rocuronium (B1662866). The half-effective concentrations (EC50) required to induce neuromuscular block were determined to be 1.38 µM for pipecuronium, 3.69 µM for vecuronium, and 7.50 µM for rocuronium. d-nb.info These findings indicate that in this specific experimental model, pipecuronium is approximately 2.7 times more potent than vecuronium and about 5.4 times more potent than rocuronium.

Studies in rabbits have also been used to establish the relative potency of various NMBAs. For instance, the ED50 and ED95 for rocuronium in normal rabbits were reported to be approximately 61.5 µg/kg and 95.1 µg/kg, respectively. ekja.org In other rabbit studies, the ED50 for rocuronium was found to be 0.056 mg/kg. nih.gov While direct comparative studies of pipecuronium in the same rabbit model are limited in the available literature, data from human studies often reflect the potency hierarchy observed in animal models, where pipecuronium is generally found to be more potent than rocuronium. medchemexpress.com For comparison, the ED95 for pancuronium (B99182), a structurally related long-acting NMBA, is approximately 0.05 mg/kg under balanced anesthesia. pfizer.com Research has suggested that pipecuronium matches or exceeds the potency of pancuronium. oup.com

The following table summarizes the comparative potency of pipecuronium and other NMBAs in an ex vivo rat model.

| Compound | Half-Effective Concentration (EC50) (µM) |

| Pipecuronium | 1.38 |

| Vecuronium | 3.69 |

| Rocuronium | 7.50 |

| Data from an ex vivo rat phrenic nerve-hemidiaphragm preparation. d-nb.info |

Differential Effects on Neuromuscular Transmission Dynamics Compared to Other NMBAs

Pipecuronium bromide is classified as a long-acting, non-depolarizing neuromuscular blocking agent. Its effects on neuromuscular transmission, particularly its onset of action, duration of blockade, and recovery profile, distinguish it from intermediate- and short-acting agents.

Experimental comparisons reveal that the onset of action for pipecuronium is similar to that of pancuronium but slower than that of vecuronium. In one study, the onset times for pipecuronium, pancuronium, and vecuronium were approximately 278, 268, and 208 seconds, respectively.

The most significant differentiating characteristic of pipecuronium is its long duration of action, which closely mirrors that of pancuronium. Studies have consistently shown that the clinical duration of neuromuscular blockade with pipecuronium and pancuronium is two to three times longer than that of the intermediate-acting agent vecuronium. nih.govnih.gov For instance, under balanced anesthesia, the clinical duration of pipecuronium was found to be approximately 110.5 minutes, compared to 115.8 minutes for pancuronium and only 36.3 minutes for vecuronium. nih.gov

The recovery index, which is the time taken for twitch height to recover from 25% to 75% of its baseline value, is also significantly longer for pipecuronium and pancuronium compared to vecuronium. nih.gov This prolonged recovery is a hallmark of long-acting NMBAs. Unlike vecuronium, where repeated maintenance doses show minimal cumulative effect, the long-acting nature of pipecuronium implies a more extended blockade with subsequent administrations. pfizer.com

The structural basis for these differences may lie in their interaction with the nicotinic acetylcholine (B1216132) receptor. It has been proposed that pipecuronium acts as a bisquaternary compound, with both of its onium heads contributing to the blockade. oup.com This contrasts with vecuronium, which is thought to block the receptor as a monoquaternary compound. oup.com Furthermore, unlike pancuronium, pipecuronium lacks the specific acetylcholine-like moieties that are associated with cardiovascular effects, such as tachycardia. oup.com

| Neuromuscular Blocking Agent | Onset Time (seconds) | Duration of Action (minutes) | Recovery Index (minutes) |

| Pipecuronium | ~278 | ~110-148 | ~44.5 |

| Pancuronium | ~268 | ~115-145 | ~41.3 |

| Vecuronium | ~208 | ~36-52 | ~14.3 |

| Approximate values compiled from comparative studies. nih.gov |

Characterization of Neuromuscular Blockade Reversal by Anticholinesterase Agents in Experimental Models

The neuromuscular blockade induced by non-depolarizing agents like pipecuronium can be reversed by anticholinesterase agents, such as neostigmine (B1678181), edrophonium (B1671111), and pyridostigmine (B86062). These drugs increase the availability of acetylcholine at the neuromuscular junction, which then competes with the blocking agent, thereby restoring neuromuscular transmission.

Experimental studies have characterized the efficacy and time course of these reversal agents for pipecuronium-induced blockade. In one study comparing reversal agents for both pipecuronium and pancuronium, edrophonium demonstrated a faster onset of action (1.5-2.5 minutes) compared to neostigmine (5-8 minutes). Complete antagonism of the twitch response was typically achieved within 10 to 15 minutes. The same study established a rank order of potency for reversing pipecuronium blockade: pyridostigmine was most potent, followed by neostigmine, a combination of edrophonium and pyridostigmine, and finally edrophonium alone.

In vitro experiments using a rat diaphragm-phrenic nerve preparation to study the reversal of pancuronium blockade (which is pharmacodynamically similar to pipecuronium) provided further insights. nih.gov Neostigmine was found to be the most potent of the three anticholinesterases tested, followed by pyridostigmine and then edrophonium. nih.gov A critical finding from this model was the "ceiling effect," where increasing the concentration of the anticholinesterase beyond a certain point did not produce a greater degree of reversal, particularly when antagonizing a deep (95%) block. nih.gov This suggests a limit to the effectiveness of this class of reversal agents against profound blockade.

Studies in animal models like ponies have also confirmed that agents such as neostigmine and edrophonium are effective antagonists for aminosteroid-induced neuromuscular blockade, with edrophonium showing a significantly more rapid onset. researchgate.net However, the reversal of long-acting agents like pipecuronium is generally slower compared to the reversal of intermediate-acting agents like vecuronium. nih.gov

Interaction and Reversal Efficacy with Cyclodextrin-Based Encapsulating Agents (e.g., Sugammadex) in Pre-clinical Models

A significant development in neuromuscular pharmacology has been the introduction of cyclodextrin-based encapsulating agents. Sugammadex (B611050), a modified gamma-cyclodextrin, was specifically designed to encapsulate and inactivate steroidal NMBAs like rocuronium and vecuronium. nih.gov Pre-clinical studies have demonstrated that this mechanism is also effective for reversing pipecuronium-induced blockade.

The principle of action involves the formation of a high-affinity, water-soluble guest-host complex, where the NMBA molecule (the guest) is trapped within the cyclodextrin (B1172386) cavity (the host). nih.govnih.gov This encapsulation rapidly reduces the free plasma concentration of the NMBA, shifting the equilibrium away from the nicotinic receptors at the neuromuscular junction and leading to a swift reversal of blockade. nih.gov

Ex vivo studies on rat diaphragm preparations have confirmed the efficacy of this approach for pipecuronium. One study compared the reversal potency of sugammadex with a novel agent, carboxymethyl-γ-cyclodextrin (CMGCD). d-nb.info For the reversal of pipecuronium-induced block, the half-effective concentration (EC50) of sugammadex was 0.67 µM, while the EC50 for CMGCD was 10.14 µM. d-nb.info This demonstrates that while both agents are effective, sugammadex is substantially more potent in this pre-clinical model. Other reports corroborate that sugammadex has a high affinity for pipecuronium and that cyclodextrins can produce an efficient and complete reversal of its effects in rat diaphragm experiments. medchemexpress.comtargetmol.com

The encapsulation mechanism offers advantages over traditional anticholinesterase agents, notably the ability to reverse any depth of blockade, including profound block, by adjusting the dose of the encapsulating agent. nih.gov Animal studies have shown that sugammadex effectively reverses blockade from various aminosteroid relaxants, including pancuronium and vecuronium, supporting its broad utility within this drug class. medigraphic.com

| Encapsulating Agent | Half-Effective Concentration (EC50) for Pipecuronium Reversal (µM) |

| Sugammadex | 0.67 |

| Carboxymethyl-γ-cyclodextrin (CMGCD) | 10.14 |

| Data from an ex vivo rat phrenic nerve-hemidiaphragm preparation. d-nb.info |

Pre Clinical Investigations and Translational Research

In Vitro Pharmacological Evaluation in Isolated Tissue Preparations

The foundational neuromuscular blocking properties of pipecuronium (B1199686) bromide have been extensively characterized using various in vitro isolated tissue preparations. A primary model for these investigations is the rat phrenic nerve-hemidiaphragm preparation. nih.gov This classic experimental setup allows for the direct electrical stimulation of the phrenic nerve and the subsequent measurement of muscle contraction force, providing a controlled environment to study the effects of neuromuscular blocking agents. nih.gov

In such preparations, the potency of pipecuronium bromide has been quantified. Studies have determined the half-effective concentration (EC₅₀) of pipecuronium to be approximately 1.38 µM. nih.gov This indicates the concentration at which the drug elicits 50% of its maximal neuromuscular blocking effect. Comparatively, pipecuronium demonstrates greater potency than other aminosteroid (B1218566) neuromuscular blockers like rocuronium (B1662866) and vecuronium (B1682833) in this model. nih.gov

Further in vitro studies have explored the reversal of pipecuronium-induced neuromuscular block. The use of selective relaxant binding agents, such as carboxymethyl-γ-cyclodextrin and sugammadex (B611050), has been evaluated in the rat hemidiaphragm model. nih.gov These experiments involve establishing a neuromuscular block with pipecuronium and then introducing the reversal agent to measure the restoration of muscle twitch height. For instance, after inducing a block with pipecuronium, the EC₅₀ of carboxymethyl-γ-cyclodextrin for reversal was found to be 10.14 µM, while for sugammadex it was 0.67 µM, highlighting the efficacy of these agents in encapsulating and inactivating pipecuronium at the molecular level. nih.gov

The isolated mouse hemidiaphragm preparation has also been utilized to assess the interaction between pipecuronium and reversal agents. pmda.go.jp In these experiments, the concentration of sugammadex required to achieve 50% recovery from a pipecuronium-induced block was 0.1 µM, with a maximum reversal of 91.1%. pmda.go.jp

The guinea-pig isolated ileum has been employed to investigate the ganglionic blocking potential of neuromuscular blocking agents. scispace.com This preparation is stimulated with nicotine (B1678760) to induce contractions, and the ability of a compound to inhibit these contractions indicates its ganglionic blocking activity. scispace.com Additionally, the frog rectus abdominis muscle preparation has been used to characterize the interaction of these compounds with acetylcholine (B1216132) receptors. riphah.edu.pk

These in vitro models provide crucial, foundational data on the potency and characteristics of pipecuronium bromide's interaction with the nicotinic acetylcholine receptor at the neuromuscular junction, forming the basis for further in vivo studies.

Interactive Data Table: In Vitro Potency and Reversal of Pipecuronium Bromide

| Compound/Agent | Parameter | Tissue Preparation | Value (µM) |

| Pipecuronium Bromide | EC₅₀ (Potency) | Rat Phrenic Nerve-Hemidiaphragm | 1.38 |

| Rocuronium | EC₅₀ (Potency) | Rat Phrenic Nerve-Hemidiaphragm | 7.50 |

| Vecuronium | EC₅₀ (Potency) | Rat Phrenic Nerve-Hemidiaphragm | 3.69 |

| Carboxymethyl-γ-cyclodextrin | EC₅₀ (Reversal of Pipecuronium) | Rat Phrenic Nerve-Hemidiaphragm | 10.14 |

| Sugammadex | EC₅₀ (Reversal of Pipecuronium) | Rat Phrenic Nerve-Hemidiaphragm | 0.67 |

| Sugammadex | EC₅₀ (Reversal of Pipecuronium) | Mouse Hemidiaphragm | 0.1 |

In Vivo Animal Models for Elucidating Pharmacological Profiles

In vivo animal models are indispensable for understanding the complete pharmacological profile of pipecuronium bromide, including its neuromuscular blocking action, duration of effect, and potential systemic effects. Various animal species are used in these preclinical studies to predict the drug's behavior in humans. nih.gov

In cats anesthetized with chloralose-sodium pentobarbitone, the sciatic-gastrocnemius muscle preparation is a common model. scispace.com Intravenous administration of pipecuronium blocks the indirectly elicited maximal twitches of the muscle, while direct muscle stimulation still produces normal contractions, confirming its action at the neuromuscular junction. scispace.com This model is also used to observe phenomena such as post-tetanic facilitation, where post-tetanic twitches are temporarily increased in amplitude following a tetanus, a characteristic feature of non-depolarizing neuromuscular blockers. scispace.com

The head-drop method in rabbits is another technique used to assess the potency and duration of action of neuromuscular blocking agents. scispace.com This method provides a clear endpoint for determining the onset and recovery from muscle relaxation.

In guinea pigs, the anesthetized gastrocnemius muscle preparation is used to evaluate the dose-response relationship and the reversal of neuromuscular blockade. pmda.go.jp For instance, after establishing a 90% block of the gastrocnemius muscle twitch with a neuromuscular blocking agent, the time to 90% recovery of twitch height can be measured following the administration of a reversal agent. pmda.go.jp

Rodent models, such as rats, are also extensively used. nih.gov For example, to study the reversal of neuromuscular block, male Wistar rats can be anesthetized, and the phrenic nerve-hemidiaphragm can be prepared for in situ evaluation. nih.gov

Furthermore, larger animal models like dogs and monkeys are utilized in preclinical studies to predict pharmacokinetic parameters and elimination pathways. nih.gov For example, studies in dogs, including those with ligated renal pedicles, have been conducted to understand the disposition and elimination of pipecuronium bromide. nih.gov

The use of pipecuronium bromide as a paralytic agent has also been documented in studies on other physiological systems in various animal models, such as in lung-lavaged adult rabbits and preterm lambs with respiratory distress syndrome to facilitate mechanical ventilation. frontiersin.org In these studies, pipecuronium is used to prevent spontaneous breathing and movement, allowing for controlled investigation of respiratory parameters. frontiersin.org

Interactive Data Table: Animal Models in Pipecuronium Bromide Research

| Animal Model | Preparation/Method | Purpose of Study |

| Cat | Sciatic-gastrocnemius muscle | Neuromuscular blocking action, Post-tetanic facilitation |

| Rabbit | Head-drop method | Potency and duration of action |

| Guinea Pig | Anesthetized gastrocnemius muscle | Dose-response, Reversal of blockade |

| Rat | Phrenic nerve-hemidiaphragm | Reversal of blockade |

| Dog | Whole animal (with/without renal pedicle ligation) | Pharmacokinetics and disposition |

| Monkey | Whole animal | Toxicity assessment |

| Rabbit (New Zealand White) | Lung-lavaged model | Induction of paralysis for respiratory studies |

| Lamb (Preterm) | Respiratory distress syndrome model | Induction of paralysis for respiratory studies |

Investigations into Potential Extraneuromuscular Junctional Effects in Animal Systems

Beyond its primary action at the neuromuscular junction, preclinical studies have investigated the potential for pipecuronium bromide to exert effects on other physiological systems. A key area of investigation is its influence on the cardiovascular system.

In anesthetized cats, the effects of pipecuronium on the nictitating membrane in response to preganglionic stimulation of the cervical sympathetic trunk are evaluated to assess ganglionic blocking activity. scispace.com These studies help to determine if the compound interferes with autonomic ganglia, which could lead to cardiovascular side effects.

The potential for histamine (B1213489) release is another important consideration. This is often investigated in two different species to ensure the reliability of the findings. scispace.com The absence of significant histamine release is a desirable characteristic for a neuromuscular blocking agent, as it minimizes the risk of hypotension, bronchospasm, and other allergic-type reactions.

The effects on the cardiovascular system are a primary focus. In dogs, the pharmacokinetic and disposition studies, especially in models with and without ligated renal pedicles, provide insights into how the drug is handled by the body and whether its accumulation could lead to effects outside the neuromuscular junction. nih.gov

Theoretical, Computational, and Modeling Approaches

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com These methods have been pivotal in visualizing and understanding the interaction between pipecuronium (B1199686) bromide and its primary pharmacological target, the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. wikipedia.org

The nAChR is a pentameric, ligand-gated ion channel composed of five subunits. physiology.org In adult muscle, these are two alpha (α), one beta (β), one delta (δ), and one epsilon (ε) subunit. nih.gov The binding sites for acetylcholine and competitive antagonists like pipecuronium are located at the interfaces between subunits, specifically the α-δ and α-ε interfaces. nih.gov

Docking studies simulate the insertion of the pipecuronium molecule into these binding pockets. A key structural feature of pipecuronium is its rigid, steroidal androstane (B1237026) nucleus with two quaternary ammonium (B1175870) groups at positions 2 and 16. wikipedia.org The distance between these two positively charged nitrogen atoms is a critical determinant of its high-affinity binding. oup.com Computational studies suggest that this inter-onium distance, approximately 20–21 Å, is optimal for spanning the two receptive sites on the muscle nAChR. oup.com

The binding is stabilized by a combination of molecular interactions:

Cation-π interactions: The quaternary ammonium heads of pipecuronium interact favorably with the electron-rich aromatic side chains of amino acid residues like tryptophan and tyrosine within the receptor's binding site. physiology.org

Van der Waals forces: The large, non-polar surface of the steroid backbone fits into the hydrophobic pocket of the receptor, maximizing contact and stabilizing the complex through van der Waals forces. oup.com

Hydrogen bonds: Although less dominant than cation-π and hydrophobic interactions, hydrogen bonds can form between the acetyl groups of pipecuronium and appropriate donor or acceptor residues on the receptor, further anchoring the molecule. oup.com

Molecular dynamics (MD) simulations, which model the movement of every atom in the system over time, complement docking studies by providing a dynamic view of the binding process. researchgate.net These simulations can reveal the conformational changes in both the ligand and the receptor upon binding and help calculate the binding free energy, offering a more accurate prediction of binding affinity. researchgate.netnih.gov For instance, MD simulations have been used to explore the conformational flexibility of the A-ring of aminosteroids, which influences their interaction with the receptor. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, or "descriptors." oup.com This method has been applied to aminosteroidal neuromuscular blocking agents to identify the key structural properties that govern their potency and to predict the activity of novel analogs. researchgate.net

For compounds like pipecuronium, QSAR models are built by calculating a range of molecular descriptors:

Electronic Descriptors: These quantify the electronic properties, such as the partial atomic charges. The localized positive charges on the two quaternary nitrogen atoms are fundamental for the initial electrostatic attraction to the anionic sites of the nAChR. researchgate.net

Steric Descriptors: These relate to the molecule's size, shape, and three-dimensional arrangement. A critical steric descriptor for bisquaternary agents is the inter-onium distance, with the optimal length for high potency being around 20-21 Å, as seen in pipecuronium. oup.com

Hydrophobic Descriptors: Lipophilicity, often expressed as the partition coefficient (log P), can influence a drug's pharmacokinetic properties and its ability to access the receptor site. Studies have shown that for some aminosteroids, neuromuscular blocking potency is inversely related to lipophilicity. oup.compatsnap.com

A typical QSAR study involves synthesizing a series of analogs where specific parts of the molecule are systematically modified. The biological activity (e.g., potency, measured as ED₅₀) of each analog is determined experimentally. A mathematical model is then generated to find a correlation between the calculated descriptors and the observed activity. researchgate.net While extensively used in the pharmaceutical industry, the application of QSAR in the specific development of neuromuscular blocking agents has been noted as an area for further exploration. oup.com

| Descriptor Type | Specific Descriptor Example | Importance in Neuromuscular Blockade |

|---|---|---|

| Steric | Inter-onium Distance | Crucial for spanning the two binding sites on the nAChR. Optimal distance is ~20-21 Å. oup.com |

| Electronic | Partial Charge on Quaternary Nitrogens | Essential for the electrostatic attraction to anionic residues in the receptor's binding pocket. researchgate.net |

| Hydrophobic | Lipophilicity (log P) | Inversely correlated with potency in some aminosteroid (B1218566) series; affects pharmacokinetics. oup.compatsnap.com |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Experimental Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling provides a mathematical framework to connect the journey of a drug through the body (PK) with its observed effect (PD). vibiosphen.com Preclinical PK/PD studies in experimental animal models are essential for understanding and predicting a drug's behavior. catapult.org.uk

Pharmacokinetics (PK): This component describes the time course of the drug's concentration in plasma and tissues. For pipecuronium, plasma concentration data following intravenous administration is typically fitted to a two- or three-compartment model. nih.govresearchgate.net This modeling approach accounts for the initial distribution from the central compartment (blood) to highly perfused tissues, and a slower distribution to and from peripheral tissues, followed by elimination. Key PK parameters derived from these models in animal studies (e.g., dogs, cats) include:

Clearance (Cl): The volume of plasma cleared of the drug per unit time. nih.govnih.gov

Volume of Distribution at Steady State (Vss): The apparent volume into which the drug has distributed in the body. nih.gov

Elimination Half-life (t½): The time required for the plasma concentration to decrease by half. nih.gov

Studies in dogs have shown that renal excretion is the primary route of elimination for unchanged pipecuronium (~77%), with biliary excretion playing a smaller role (~4.5%). nih.gov

Pharmacodynamics (PD): This component links the drug concentration at the site of action (the "effect compartment") to the intensity of the pharmacological effect, such as the degree of twitch depression in a nerve-muscle preparation. nih.gov The relationship between the effect-site concentration (Ce) and the neuromuscular block is often described by a sigmoidal Emax model. researchgate.net Key PD parameters include:

EC₅₀: The concentration of the drug in the effect compartment that produces 50% of the maximal effect, representing the drug's potency. d-nb.info